2-(5-Methylimidazo[1,2-a]pyridin-2-yl)acetamide
Overview
Description
2-(5-Methylimidazo[1,2-a]pyridin-2-yl)acetamide is an organic compound belonging to the class of imidazopyridines. These compounds are characterized by an imidazole ring fused to a pyridine ring. Imidazopyridines are known for their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 2-(5-Methylimidazo[1,2-a]pyridin-2-yl)acetamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the reaction of 2-amino-1-propargylpyridinium bromide with sodium methoxide, leading to the formation of 2-methylimidazo[1,2-a]pyridine. This intermediate can then be further reacted with various reagents to produce the desired compound .
Chemical Reactions Analysis
2-(5-Methylimidazo[1,2-a]pyridin-2-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the compound can react with bromine in chloroform, resulting in the substitution of a hydrogen atom at the C-3 position and the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide . Common reagents used in these reactions include bromine, iodine, and sodium methoxide .
Scientific Research Applications
2-(5-Methylimidazo[1,2-a]pyridin-2-yl)acetamide has a broad range of applications in scientific research. It is used in medicinal chemistry for the development of drugs with antimicrobial, antitumor, antiviral, and anti-inflammatory properties . Additionally, imidazopyridine derivatives are employed as fluorescent probes for the detection of mercury and iron ions in vitro and in vivo . These compounds also find applications in the development of light-sensitive dyes, optical media for data storage, pesticides, and fungicides .
Mechanism of Action
The mechanism of action of 2-(5-Methylimidazo[1,2-a]pyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, some imidazopyridine derivatives have been shown to inhibit cyclin-dependent kinase 2, which plays a crucial role in cell cycle regulation . The compound’s structure allows it to form hydrogen bonds and pi-pi stacking interactions with amino acid residues in the target proteins, contributing to its biological activity .
Comparison with Similar Compounds
2-(5-Methylimidazo[1,2-a]pyridin-2-yl)acetamide can be compared with other imidazopyridine derivatives, such as 2-methylimidazo[1,2-a]pyridine and 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide . These compounds share similar structural features but differ in their specific substituents and biological activities. For example, 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide exhibits antimicrobial properties against Staphylococcus aureus, while this compound may have different applications depending on its functional groups .
Properties
IUPAC Name |
2-(5-methylimidazo[1,2-a]pyridin-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-7-3-2-4-10-12-8(5-9(11)14)6-13(7)10/h2-4,6H,5H2,1H3,(H2,11,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNBJWOAUSDTAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)CC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40519969 | |
Record name | 2-(5-Methylimidazo[1,2-a]pyridin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40519969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88751-02-4 | |
Record name | 2-(5-Methylimidazo[1,2-a]pyridin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40519969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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